molecular formula C16H24O3 B14723203 Octyl hydroxy(phenyl)acetate CAS No. 6290-46-6

Octyl hydroxy(phenyl)acetate

Cat. No.: B14723203
CAS No.: 6290-46-6
M. Wt: 264.36 g/mol
InChI Key: PKGWAKBVSCEUMO-UHFFFAOYSA-N
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Description

Octyl acetate (CAS 112-14-1), also known as acetic acid octyl ester, is an aliphatic ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . It is a colorless liquid with a fruity odor, widely used in the flavor and fragrance industry (FEMA No. 2806) . Its applications extend to pharmaceuticals, agrochemicals, and research due to its solvent properties and bioactivity. For instance, octyl acetate exhibits phytotoxic effects, inhibiting lettuce seedling growth via reactive oxygen species (ROS) overproduction and oxidative damage .

Properties

CAS No.

6290-46-6

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

octyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14/h7-9,11-12,15,17H,2-6,10,13H2,1H3

InChI Key

PKGWAKBVSCEUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing octyl hydroxy(phenyl)acetate is through the esterification of octanol with phenylacetic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

C8H17OH+C8H8O2C16H24O3+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{C}_8\text{H}_8\text{O}_2 \rightarrow \text{C}_{16}\text{H}_{24}\text{O}_3 + \text{H}_2\text{O} C8​H17​OH+C8​H8​O2​→C16​H24​O3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Octyl hydroxy(phenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octanol and phenylacetic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Octanol and phenylacetic acid.

    Reduction: Octanol and phenylmethanol.

    Substitution: Octyl amide derivatives.

Scientific Research Applications

Octyl hydroxy(phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases and their role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of fragrances and flavorings, as well as in the production of biodegradable plastics.

Mechanism of Action

The mechanism of action of octyl hydroxy(phenyl)acetate involves its interaction with various molecular targets, primarily through its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing octanol and phenylacetic acid, which can then participate in further metabolic processes. The amphiphilic nature of the compound allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and other applications.

Comparison with Similar Compounds

Octyl Acetate vs. Octyl Butyrate

Property Octyl Acetate Octyl Butyrate
Molecular Formula C₁₀H₂₀O₂ C₁₂H₂₄O₂
CAS No. 112-14-1 Not explicitly provided
Key Uses Flavoring agent, allelochemical Found in essential oils (e.g., Heracleum species)
Biological Activity Inhibits lettuce root/shoot growth (GR₅₀: 100/60 µmol/L) Higher abundance in ZaeF essential oils; potential insecticidal properties

Structural Difference : Octyl butyrate has a butyryl group (C₄H₇O₂) instead of acetyl (C₂H₃O₂), increasing hydrophobicity and altering volatility.

Octyl Acetate vs. Hexyl Butyrate

Property Octyl Acetate Hexyl Butyrate
Molecular Formula C₁₀H₂₀O₂ C₁₀H₂₀O₂
CAS No. 112-14-1 142-92-7
Key Uses Flavor/fragrance, agrochemicals Dominant in fruit essential oils (13.3–43.0%)
Safety Profile Low irritation (skin/eye contact non-irritating) Limited safety data; advised for industrial use only

Functional Difference : Both are aliphatic esters, but hexyl butyrate’s shorter carbon chain (hexyl vs. octyl) may enhance volatility and reduce persistence in environmental applications.

Octyl Acetate vs. Octyl Salicylate

Property Octyl Acetate Octyl Salicylate
Molecular Formula C₁₀H₂₀O₂ C₁₅H₂₂O₃
CAS No. 112-14-1 118-60-5
Key Uses Flavoring, allelopathy UV filter in sunscreens (common use; not detailed in evidence)
Bioactivity Phytotoxic via ROS induction Not discussed in evidence; known for UV absorption

Structural Difference : Octyl salicylate incorporates a salicyloyl group (aromatic ring with hydroxyl), enabling UV absorption, unlike the linear acetyl group in octyl acetate.

Octyl Acetate vs. β-Caryophyllene

Property Octyl Acetate β-Caryophyllene
Class Aliphatic ester Sesquiterpene
Molecular Formula C₁₀H₂₀O₂ C₁₅H₂₄
Key Uses Flavor, agrochemicals Anti-inflammatory, insecticidal
Natural Source Heracleum essential oils Abundant in ZaeKh essential oils

Functional Difference: β-Caryophyllene’s cyclic structure and lack of ester groups make it more lipophilic, favoring interactions with biological membranes and cannabinoid receptors.

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